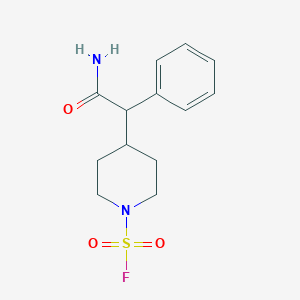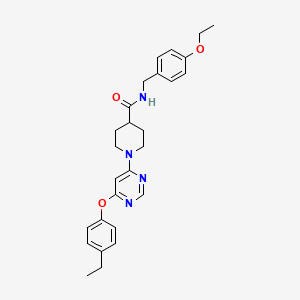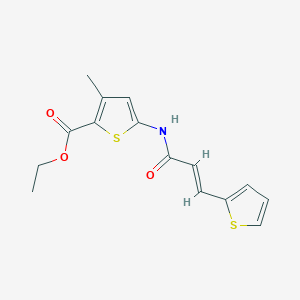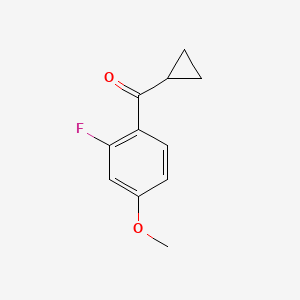![molecular formula C16H17NO3S B2937049 {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1794939-26-6](/img/structure/B2937049.png)
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, a carbamoyl group, and a dimethylphenyl moiety
Mécanisme D'action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-3-carboxylic acid with a carbamoyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the 2-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, sulfuric acid.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-3-carboxylic acid: Shares the thiophene ring structure but lacks the carbamoyl and dimethylphenyl groups.
Carbamoyl chloride derivatives: Similar functional group but different core structures.
Dimethylphenyl derivatives: Similar aromatic moiety but different functional groups.
Uniqueness
{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups and the thiophene ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11-3-4-13(7-12(11)2)8-17-15(18)9-20-16(19)14-5-6-21-10-14/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQGOZOQZVBINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2936968.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2936969.png)
![Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936970.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)

![5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2936974.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)
![6-chloro-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B2936979.png)

![6-(6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2936983.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)
![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)

